molecular formula C14H18Cl2N2S B11204779 N-(2,3-dichlorophenyl)-2,6-dimethylpiperidine-1-carbothioamide CAS No. 309942-75-4

N-(2,3-dichlorophenyl)-2,6-dimethylpiperidine-1-carbothioamide

Cat. No.: B11204779
CAS No.: 309942-75-4
M. Wt: 317.3 g/mol
InChI Key: RYJBKYIAGQHIGT-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-2,6-dimethylpiperidine-1-carbothioamide is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a dichlorophenyl group attached to a piperidine ring, which is further substituted with dimethyl groups and a carbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-2,6-dimethylpiperidine-1-carbothioamide typically involves the reaction of 2,3-dichloroaniline with 2,6-dimethylpiperidine in the presence of a suitable thiocarbonyl reagent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-2,6-dimethylpiperidine-1-carbothioamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,3-dichlorophenyl)-2,6-dimethylpiperidine-1-carbothioamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-2,6-dimethylpiperidine-1-carbothioamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and inhibiting certain enzymes or receptors, leading to disruption of normal cellular processes. The exact molecular pathways involved may vary depending on the specific application and target organism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dichlorophenyl)-2,6-dimethylpiperidine-1-carbothioamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

309942-75-4

Molecular Formula

C14H18Cl2N2S

Molecular Weight

317.3 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-2,6-dimethylpiperidine-1-carbothioamide

InChI

InChI=1S/C14H18Cl2N2S/c1-9-5-3-6-10(2)18(9)14(19)17-12-8-4-7-11(15)13(12)16/h4,7-10H,3,5-6H2,1-2H3,(H,17,19)

InChI Key

RYJBKYIAGQHIGT-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1C(=S)NC2=C(C(=CC=C2)Cl)Cl)C

Origin of Product

United States

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